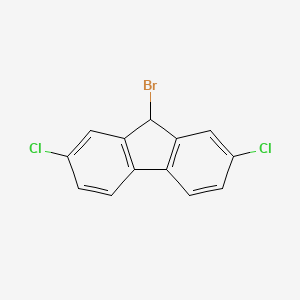

9-Bromo-2,7-dichloro-9h-fluorene

Descripción

9-Bromo-2,7-dichloro-9H-fluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. Fluorene derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their planar aromatic structure and tunable electronic properties. For example, 2,7-dichloro-9H-fluorene (CAS 7012-16-0) is a precursor in antimalarial drug synthesis (e.g., Lumifantrine) and organic materials . Brominated analogs, such as 2-bromo-9H-fluorene (CAS 1133-80-8), exhibit distinct reactivity patterns useful in cross-coupling reactions .

Propiedades

Número CAS |

7012-18-2 |

|---|---|

Fórmula molecular |

C13H7BrCl2 |

Peso molecular |

314.00 g/mol |

Nombre IUPAC |

9-bromo-2,7-dichloro-9H-fluorene |

InChI |

InChI=1S/C13H7BrCl2/c14-13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)13/h1-6,13H |

Clave InChI |

DWYHJABGCSCCMW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,7-dichloro-9h-fluorene typically involves halogenation reactions. One common method includes the bromination of 2,7-dichlorofluorene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the 9-position .

Industrial Production Methods: Industrial production of 9-Bromo-2,7-dichloro-9h-fluorene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Substitution Reactions: 9-Bromo-2,7-dichloro-9h-fluorene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form fluorenone derivatives or reduced to form fluorene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted fluorenes can be formed.

Oxidation Products: Fluorenone derivatives.

Reduction Products: Fluorene derivatives.

Aplicaciones Científicas De Investigación

9-Bromo-2,7-dichloro-9h-fluorene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 9-Bromo-2,7-dichloro-9h-fluorene involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects: Chlorine atoms enhance electrophilic substitution reactivity, as seen in the synthesis of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone using AlCl₃ . Bromine facilitates nucleophilic aromatic substitution, enabling cross-coupling reactions .

- Stability : Chlorinated derivatives like 2,7-dichloro-9H-fluorene generate acidic waste (e.g., AlCl₃ byproducts), complicating industrial scale-up . Brominated analogs may offer better solubility in polar solvents .

Chlorinated Derivatives

2,7-Dichloro-9H-fluorene is synthesized via Friedel-Crafts acylation or direct halogenation. For instance, it reacts with chloroacetyl chloride in dichloromethane to yield intermediates for antimalarial drugs .

Brominated Derivatives

Bromination of fluorene derivatives typically employs Br₂ or CuBr₂ catalysts. For example, 2,7-dibromo-9H-fluorene is synthesized with 93.8% yield using CuBr₂ in CHCl₃ . Bromine’s larger atomic radius compared to chlorine may sterically hinder further substitutions.

Spectroscopic and Optical Properties

- 2,7-Dibromo-4-amino-9H-fluorene: Exhibits λmax = 352.4 nm (UV-vis) and fluorescence emission at 388.4/412.2 nm, making it suitable for optoelectronic devices .

- Chlorinated Derivatives : IR spectra of 2,7-dichloro-9H-fluorene show characteristic C–Cl stretches at 600–800 cm⁻¹ .

Research Findings and Challenges

- Reactivity Differences : Bromine’s lower electronegativity compared to chlorine reduces polarization in C–X bonds, favoring Suzuki-Miyaura couplings .

- Environmental Concerns : Chlorinated compounds generate hazardous waste (e.g., AlCl₃ sludge), necessitating advanced purification methods .

- Structural Modifications : 9,9-Disubstituted fluorenes (e.g., 9,9-diphenyl derivatives) improve thermal stability in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.